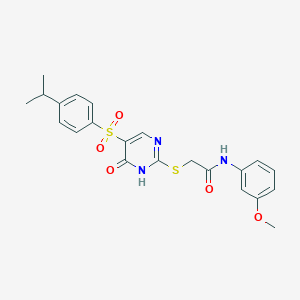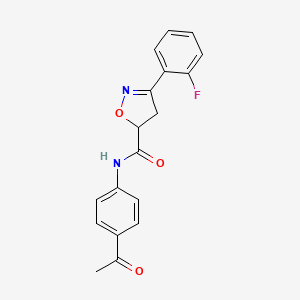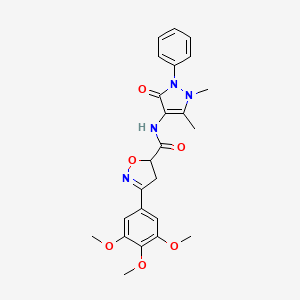![molecular formula C21H21ClN2O3S B11426362 N-(2-chlorobenzyl)-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide](/img/structure/B11426362.png)
N-(2-chlorobenzyl)-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chlorobenzyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide is a complex organic compound that features a variety of functional groups, including a chlorobenzyl group, an oxazole ring, and a sulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorobenzyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfinyl group: This step may involve the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the chlorobenzyl group: This can be done through nucleophilic substitution reactions, where a chlorobenzyl halide reacts with a nucleophile.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfinyl group can undergo further oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to form thioether derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group would yield sulfone derivatives, while nucleophilic substitution of the chlorobenzyl group would yield various substituted benzyl derivatives.
Scientific Research Applications
N-(2-Chlorobenzyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Chlorobenzyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chlorobenzyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)acetamide: A thioether analog.
N-(2-Chlorobenzyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfonyl)acetamide: A sulfone analog.
N-(2-Chlorobenzyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)amino)acetamide: An amine analog.
Uniqueness
The uniqueness of N-(2-Chlorobenzyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H21ClN2O3S |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide |
InChI |
InChI=1S/C21H21ClN2O3S/c1-14-7-3-5-9-17(14)21-24-19(15(2)27-21)12-28(26)13-20(25)23-11-16-8-4-6-10-18(16)22/h3-10H,11-13H2,1-2H3,(H,23,25) |
InChI Key |
ZGUZIFVMTLCTST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CS(=O)CC(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B11426303.png)
![3-phenyl-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11426308.png)
![1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B11426315.png)
![8-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11426316.png)
![N-{3-[(4-methoxyphenyl)amino]-6-methylquinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B11426318.png)
![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11426322.png)
![3-benzyl-8-(3-ethoxy-4-hydroxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11426325.png)
![Ethyl 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11426343.png)
![2-{2,5-dioxo-1-phenyl-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11426350.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-(propan-2-yl)acetamide](/img/structure/B11426368.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11426370.png)

